

Application Notes and Protocols for the Laboratory Synthesis of Tetraphenyltin

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Compound of Interest

Compound Name: Tetraphenyltin

Cat. No.: B1683108

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Introduction

Tetraphenyltin, with the chemical formula $(C_6H_5)_4Sn$, is an organotin compound consisting of a central tin atom bonded to four phenyl groups.^[1] It presents as a white powder and is insoluble in water but soluble in organic solvents like hot benzene, toluene, and xylene.^{[1][2]} This compound serves as a versatile reagent and precursor in various chemical syntheses.^[3] Applications of **tetraphenyltin** and related organotin compounds include their use as catalysts, stabilizers in polymers such as PVC, and as intermediates in the synthesis of other organometallic compounds.^{[3][4][5]}

This document provides a detailed protocol for the synthesis of **tetraphenyltin** in a laboratory setting, primarily focusing on a Wurtz-type reaction involving chlorobenzene, tin(IV) chloride, and sodium metal.

Materials and Reagents

Reagent/Material	Formula	Molar Mass (g/mol)	Quantity	Notes
Sodium Metal	Na	22.99	15 g	Clean chunks, handle with care.
Toluene (dry)	C ₇ H ₈	92.14	275 - 375 mL	Must be anhydrous.
Chlorobenzene	C ₆ H ₅ Cl	112.56	35 mL	-
Tin(IV) Chloride (Stannic Chloride)	SnCl ₄	260.50	10 mL	Corrosive and moisture sensitive.
Tetraphenyltin (Product)	(C ₆ H ₅) ₄ Sn	427.13	~25 g (expected)	White crystalline solid.
Benzene or Toluene	-	-	As needed	For recrystallization.
Dry Ice	CO ₂	44.01	As needed	For cooling baths.

Experimental Protocol

This protocol is adapted from a procedure utilizing a Wurtz-type coupling reaction.[\[4\]](#)[\[5\]](#)

1. Apparatus Setup

- A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. A thermometer and an argon or nitrogen inlet should also be arranged.[\[5\]](#)
- All glassware must be thoroughly dried before use to prevent the reaction of sodium metal and other reagents with water.

2. Reaction Procedure

- Place 15 g of clean sodium chunks and 250 mL of dry toluene into the reaction flask.[\[5\]](#)

- Insert the stirrer, ensuring the blades are positioned above the sodium chunks.[5]
- Insert a thermometer and an argon inlet through one of the side arms of the flask. The other side arm should be stoppered.[5]
- Begin gentle stirring under a slow stream of argon.[5]
- Slowly add 35 mL of chlorobenzene from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 40 and 45°C. This addition will take approximately 1 to 2 hours.[5]
- After all the chlorobenzene has been added, prepare a solution of 10 mL of tin(IV) chloride in 25 mL of dry toluene. Place this solution in the dropping funnel.[5]
- Add the tin(IV) chloride solution to the reaction flask over a period of 30 minutes. It is crucial to cool the flask during this addition to keep the temperature below 45°C.[5]

3. Product Isolation and Purification

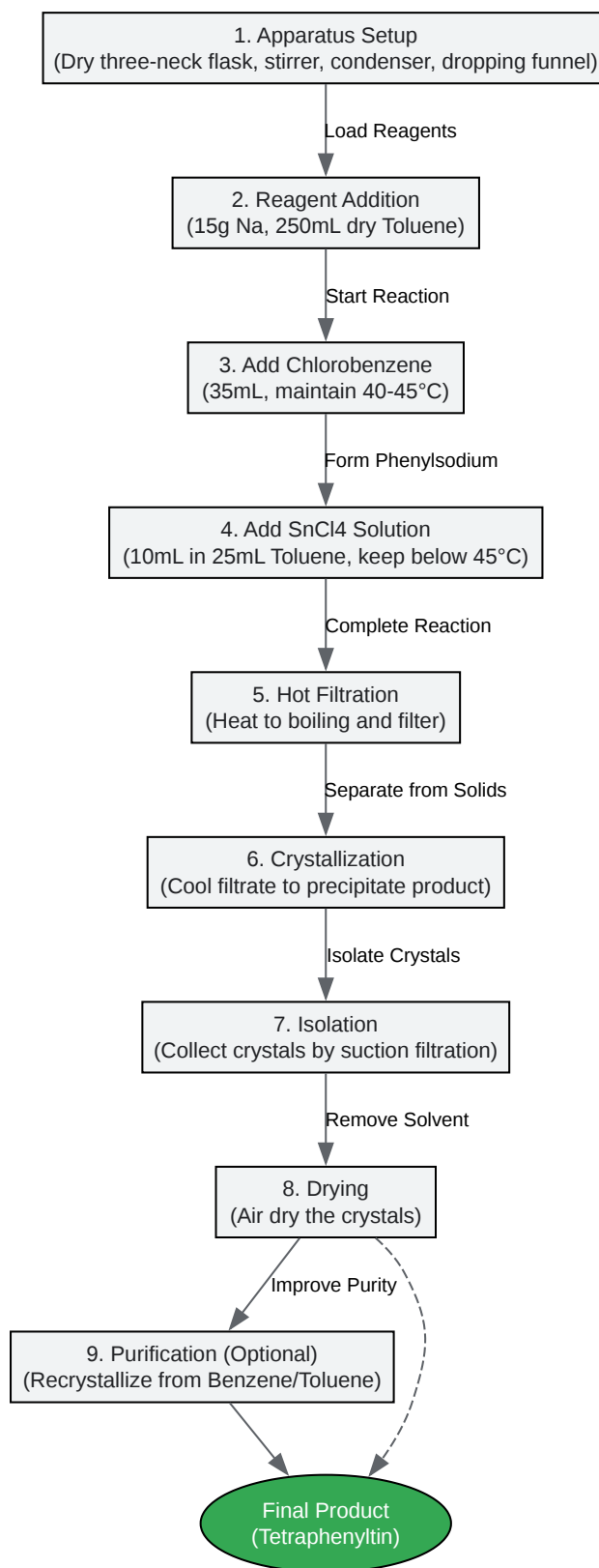
- After the addition of tin(IV) chloride is complete, the mixture can be stored until the extraction step.[5]
- Heat the reaction mixture to a gentle boil with moderate stirring.[5]
- Quickly filter the hot mixture through a sintered-glass funnel. The **tetraphenyltin** will be in the filtrate.[5]
- Allow the filtrate to cool to room temperature. **Tetraphenyltin** will precipitate as crystals.
- For improved yield, the filtrate can be returned to the original flask to extract more product from the reaction residue. This can be repeated two or three times. Adding an additional 100 mL of toluene may reduce the number of extractions needed.[5]
- Cool the final combined filtrate in an ice bath to maximize crystallization.[5]
- Collect the crystals by suction filtration and wash them with a small amount of cold toluene.

- Suck the crystals as dry as possible on the filter and then allow them to air dry on a watch glass for 4 to 20 hours. A yield of approximately 25 g is expected.[5]
- The crude product can be purified by recrystallization from benzene or toluene to obtain a product with a higher melting point.[1][5]

Characterization Data

Property	Value
Appearance	White to off-white powder or crystals[2][3]
Melting Point	224-227 °C (crude)[1][6] up to 229 °C (pure)[5]
Boiling Point	420 °C[1]
Solubility	Insoluble in water; soluble in hot benzene, toluene, xylene.[1][2]
Molecular Formula	C ₂₄ H ₂₀ Sn[3]
Molecular Weight	427.13 g/mol [1][3]

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **Tetraphenyltin**.

Safety Precautions

- Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere and away from moisture.
- Toluene and Benzene: Flammable and toxic. Use in a well-ventilated fume hood.
- Tin(IV) Chloride: Corrosive and reacts with moisture. Handle with appropriate personal protective equipment (gloves, goggles) in a fume hood.
- **Tetraphenyltin**: Toxic if swallowed, in contact with skin, or if inhaled.[4] It is also very toxic to aquatic life with long-lasting effects.[4] Wear appropriate PPE and handle with care. Dispose of waste according to institutional guidelines.

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